molecular formula C13H10ClF3N2O2 B10903100 Methyl 1-(2-chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10903100
M. Wt: 318.68 g/mol
InChI Key: AXCSDNXOWSCZKN-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative with a 2-chloro-4-fluorobenzyl substituent at position 1, a difluoromethyl group at position 3, and a methyl carboxylate moiety at position 3. This compound belongs to a class of highly functionalized pyrazoles, which are of significant interest in medicinal and agrochemical research due to their tunable electronic and steric properties.

Properties

Molecular Formula

C13H10ClF3N2O2

Molecular Weight

318.68 g/mol

IUPAC Name

methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H10ClF3N2O2/c1-21-13(20)9-6-19(18-11(9)12(16)17)5-7-2-3-8(15)4-10(7)14/h2-4,6,12H,5H2,1H3

InChI Key

AXCSDNXOWSCZKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole core is often synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example:

CH3COCH2COOR+R-NHNH2Pyrazole intermediate+H2O\text{CH}3\text{COCH}2\text{COOR} + \text{R-NHNH}2 \rightarrow \text{Pyrazole intermediate} + \text{H}2\text{O}

Conditions :

  • Solvent: Ethanol or toluene

  • Catalyst: HCl or acetic acid

  • Temperature: 80–100°C

  • Yield: 70–85%

Introduction of the Difluoromethyl Group

Diazotization and Coupling

A patented method involves diazotization of 4-halo-1-methyl-1H-pyrazole-3-amine followed by coupling with potassium difluoromethyl trifluoroborate (KDFMTB):

  • Diazotization :

    4-Bromo-1-methyl-1H-pyrazole-3-amine+NaNO2HClDiazonium salt\text{4-Bromo-1-methyl-1H-pyrazole-3-amine} + \text{NaNO}_2 \xrightarrow{\text{HCl}} \text{Diazonium salt}
  • Coupling :

    Diazonium salt+KDFMTBCu2O4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole\text{Diazonium salt} + \text{KDFMTB} \xrightarrow{\text{Cu}_2\text{O}} \text{4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole}

Key Parameters :

  • Reaction time: 2–4 hours

  • Temperature: 0–5°C (diazotization), 25°C (coupling)

  • Yield: 78–82%

Benzylation at Position 1

Nucleophilic Substitution

The 2-chloro-4-fluorobenzyl group is introduced via nucleophilic substitution using 2-chloro-4-fluorobenzyl bromide:

Pyrazole intermediate+2-Cl-4-F-C6H3CH2BrBaseBenzylated product\text{Pyrazole intermediate} + \text{2-Cl-4-F-C}6\text{H}3\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{Benzylated product}

Optimized Conditions :

  • Base: K2_2CO3_3 or Cs2_2CO3_3

  • Solvent: DMF or acetonitrile

  • Temperature: 60–80°C

  • Yield: 65–75%

Carboxylation at Position 4

Grignard Exchange and CO2_22 Trapping

A Grignard reagent (e.g., isopropyl magnesium chloride) facilitates carboxylation:

  • Halogen-Magnesium Exchange :

    4-Bromo-pyrazole derivative+iPrMgClGrignard intermediate\text{4-Bromo-pyrazole derivative} + \text{iPrMgCl} \rightarrow \text{Grignard intermediate}
  • CO2_2 Quenching :

    Grignard intermediate+CO2Carboxylic acidCH3IMethyl ester\text{Grignard intermediate} + \text{CO}_2 \rightarrow \text{Carboxylic acid} \xrightarrow{\text{CH}_3\text{I}} \text{Methyl ester}

Critical Factors :

  • CO2_2 pressure: 1–2 atm

  • Quenching agent: Methyl iodide

  • Yield: 60–68%

Comparative Analysis of Methods

Step Method Yield (%) Purity (%) Scalability
Pyrazole formationCyclocondensation70–8595–98Moderate
DifluoromethylationDiazotization-Coupling78–8299.5High
BenzylationNucleophilic substitution65–7597–99High
CarboxylationGrignard/CO2_260–6898–99.5Limited

Key Observations :

  • The diazotization-coupling route achieves superior purity by avoiding isomers.

  • Grignard-mediated carboxylation faces scalability challenges due to sensitivity to moisture and CO2_2 handling.

Alternative Approaches

Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for late-stage functionalization:

4-Iodo-pyrazole+Ar-B(OH)2Pd(PPh3)4Aryl-substituted product\text{4-Iodo-pyrazole} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Aryl-substituted product}

Advantages :

  • Enables modular synthesis

  • Compatible with sensitive functional groups

Process Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in benzylation but complicate purification.

  • Ether solvents (THF, Et2_2O) improve Grignard stability.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve >99% purity for intermediates.

  • Column Chromatography : Required for isolating coupling products.

Challenges and Solutions

Challenge Solution
Isomer formation during couplingUse Cu2_2O catalyst for regioselectivity
Low carboxylation yieldsOptimize CO2_2 flow rate and pressure
Benzylation side reactionsEmploy excess benzyl bromide

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The target compound’s structure is distinguished by its halogenated benzyl and difluoromethyl groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound 1: 2-Chloro-4-fluorobenzyl; 3: Difluoromethyl; 4: Methyl carboxylate ~319.7 Not reported Halogens, difluoromethyl Not specified -
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Complex substituents (chromenone, pyrazolo-pyrimidine, thiophene) 560.2 (M+1) 227–230 Fused aromatic systems, boronic acid coupling Pharmaceutical potential
Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate 1: 3-Methoxybenzyl; 3: Thiomorpholinosulfonyl 411.5 Not reported Sulfonyl, methoxy Unknown
Methyl 1-(hydroxymethyl)-1H-pyrazole-4-carboxylate 1: Hydroxymethyl; 4: Methyl carboxylate 156.14 Not reported Hydroxymethyl Intermediate in synthesis

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethyl group at position 3 may act as a bioisostere for trifluoromethyl, influencing metabolic stability and electronic effects .
  • Sulfonyl vs.

Physicochemical Properties

  • Molecular Weight: The target compound (~319.7 g/mol) is smaller than chromenone-pyrazole hybrids (~560 g/mol, ) but larger than simpler analogs (e.g., 156.14 g/mol in ).
  • Melting Points : Higher melting points (e.g., 227–230°C in ) correlate with extended aromatic systems, whereas the target’s melting point is unreported but likely lower due to its less rigid structure.

Biological Activity

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClF2N2O2C_{12}H_{10}ClF_2N_2O_2, with a molar mass of approximately 304.65 g/mol. The presence of halogen substituents (chlorine and fluorine) and the difluoromethyl group are believed to enhance its biological reactivity and interaction with target sites in various organisms .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the use of palladium catalysts for coupling reactions. Industrial approaches may utilize continuous flow reactors to optimize yield and purity while adhering to principles of green chemistry.

Antifungal Properties

Research indicates that compounds similar to this compound exhibit considerable antifungal activity. In particular, studies have shown that it may outperform established fungicides against specific phytopathogenic fungi, suggesting its potential as a novel agricultural fungicide.

Compound Activity Target Organism
This compoundAntifungalVarious phytopathogenic fungi
Related pyrazole derivativesVariableVarious fungal species

The biological activity of this compound can be attributed to its ability to interact with fungal cell membranes or inhibit key metabolic pathways essential for fungal growth. The halogen atoms in its structure may enhance binding affinity to target enzymes or receptors, thereby increasing efficacy.

Case Studies

  • Study on Antifungal Efficacy : A comparative study was conducted to evaluate the antifungal activity of this compound against several strains of Fusarium and Botrytis. The results indicated that this compound exhibited a higher inhibition rate compared to traditional fungicides, making it a promising candidate for agricultural applications.
  • Molecular Docking Studies : Computational studies involving molecular docking have been performed to predict the binding interactions between this compound and various fungal targets. These studies suggest that the difluoromethyl group plays a crucial role in enhancing binding affinity, which correlates with observed antifungal activities .

Potential Applications

Given its promising biological activities, this compound could have applications in:

  • Agriculture : As a novel antifungal agent for crop protection.
  • Pharmaceuticals : Potential development as an antifungal drug candidate.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing methyl 1-(2-chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions. A common approach involves:

Condensation : Reacting 2-chloro-4-fluorobenzyl chloride with a pyrazole precursor (e.g., 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) under reflux in ethanol/methanol with a catalyst (e.g., K₂CO₃) .

Esterification : Treating the intermediate carboxylic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester .

  • Key Conditions : Reaction times (12–24 hrs), temperatures (60–80°C), and inert atmosphere (N₂/Ar) to prevent oxidation.
    • Data Table :
IntermediateCAS No.Molecular FormulaReference
3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid176969-34-9C₅H₅F₂N₂O₂

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethyl at C3, benzyl group at N1) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., torsion angles between pyrazole and benzyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₁ClF₃N₂O₂) .

Q. What preliminary biological activities have been reported for structurally similar pyrazole derivatives?

  • Findings : Analogous compounds (e.g., ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate) exhibit antifungal and antibacterial activity against Candida albicans and Staphylococcus aureus (MIC: 2–8 µg/mL) .
  • Assay Methods : Broth microdilution (CLSI guidelines), agar diffusion assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry, compute electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against target enzymes (e.g., fungal CYP51) to predict binding affinities and guide substituent modifications .
    • Case Study : Ethyl pyrazole carboxylates showed improved antifungal activity when the difluoromethyl group enhanced hydrophobic interactions with CYP51 .

Q. What strategies resolve contradictions in reported biological data for fluorinated pyrazoles?

  • Approach :

Meta-Analysis : Compare assay conditions (e.g., pH, solvent) across studies .

SAR Studies : Systematically vary substituents (e.g., replacing -Cl with -CF₃) to isolate contributing factors .

  • Example : Substituting the benzyl group’s -Cl with -CF₃ increased antifungal potency by 4-fold in related triazoles .

Q. How does the methyl ester group influence stability and solubility compared to carboxylic acid derivatives?

  • Key Findings :

  • Stability : Methyl esters are less prone to hydrolysis at physiological pH than carboxylic acids .
  • Solubility : Esters exhibit higher logP values (∼2.5 vs. 1.8 for acids), enhancing membrane permeability .
    • Experimental Data :
DerivativelogPSolubility (mg/mL)
Methyl ester2.40.12
Carboxylic acid1.71.5

Q. What are the challenges in detecting degradation products of this compound under accelerated stability testing?

  • Analytical Workflow :

HPLC-MS/MS : Identify major degradation pathways (e.g., ester hydrolysis to carboxylic acid) .

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to simulate storage conditions .

  • Critical Issue : Co-elution of degradation products with impurities; resolved using HILIC (hydrophilic interaction chromatography) .

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